![molecular formula C13H13N3O3 B5664006 methyl 4-[(4-amino-6-methyl-2-pyrimidinyl)oxy]benzoate](/img/structure/B5664006.png)
methyl 4-[(4-amino-6-methyl-2-pyrimidinyl)oxy]benzoate
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Overview
Description
Pyrimidine derivatives, including "methyl 4-[(4-amino-6-methyl-2-pyrimidinyl)oxy]benzoate", are of significant interest in organic chemistry due to their varied applications in pharmaceuticals, agrochemicals, and materials science. These compounds often exhibit biological activity and are used as key intermediates in the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves multicomponent reactions, utilizing reagents such as dimethylaminopropenoate to prepare substituted pyrimidinones and related heterocyclic systems. For instance, Toplak et al. (1999) utilized methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate as a reagent for preparing various pyrimidinone derivatives, showcasing the versatility of pyrimidine synthesis strategies (Toplak, Svete, Grdadolnik, & Stanovnik, 1999).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be complex, often requiring advanced techniques like X-ray crystallography for elucidation. Moser, Bertolasi, & Vaughan (2005) determined the crystal structure of a pyrimidine derivative using single-crystal X-ray diffraction, highlighting the importance of structural analysis in understanding the properties and reactivity of these compounds (Moser, Bertolasi, & Vaughan, 2005).
Chemical Reactions and Properties
Pyrimidine derivatives undergo various chemical reactions, including catalytic hydrogenation and cycloaddition, to yield a wide range of heterocyclic compounds. Selič, Grdadolnik, & Stanovnik (1997) explored the preparation of N3-protected pyrido[1,2-a]pyrimidin-4-ones from acetoacetic esters, demonstrating the reactivity of these molecules (Selič, Grdadolnik, & Stanovnik, 1997).
Physical Properties Analysis
The physical properties of pyrimidine derivatives, such as solubility, melting points, and crystallinity, are crucial for their practical application. The polymorphism exhibited by certain pyrimidine derivatives, as studied by Glidewell et al. (2003), affects their physical properties and, consequently, their application potential (Glidewell, Low, Marchal, & Quesada, 2003).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, define the utility of pyrimidine derivatives in various fields. The study by Furrer, Wágner, & Fehlhaber (1994) on the synthesis of antithrombotic pyridopyrimidines from pyrimidinone derivatives highlights the importance of understanding these chemical properties for the development of pharmaceutical agents (Furrer, Wágner, & Fehlhaber, 1994).
properties
IUPAC Name |
methyl 4-(4-amino-6-methylpyrimidin-2-yl)oxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-8-7-11(14)16-13(15-8)19-10-5-3-9(4-6-10)12(17)18-2/h3-7H,1-2H3,(H2,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGWAYHYFOYWZPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2=CC=C(C=C2)C(=O)OC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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